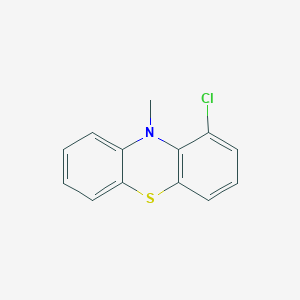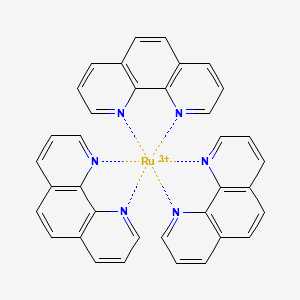
Tris(1,10-phenanthroline)ruthenium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,10-phenanthroline)ruthenium(III) is a coordination complex that consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)ruthenium(III) typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for Tris(1,10-phenanthroline)ruthenium(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Tris(1,10-phenanthroline)ruthenium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its ruthenium(II) state or oxidized to higher oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of Tris(1,10-phenanthroline)ruthenium(III) typically yields Tris(1,10-phenanthroline)ruthenium(II), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .
Comparación Con Compuestos Similares
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II): This compound is similar in structure but has different photophysical properties due to the presence of phenyl groups.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands: These complexes are used in photocatalysis and have different electronic properties compared to Tris(1,10-phenanthroline)ruthenium(III).
Uniqueness: Tris(1,10-phenanthroline)ruthenium(III) is unique due to its high stability, strong luminescence, and ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C36H24N6Ru+3 |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
1,10-phenanthroline;ruthenium(3+) |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |
Clave InChI |
GEHQIQZPKHQDQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

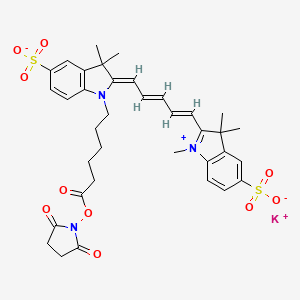
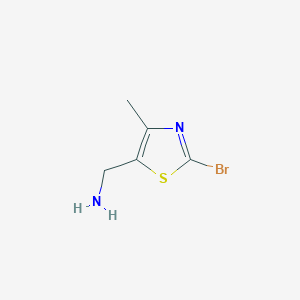
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)


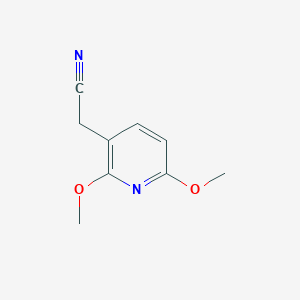

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
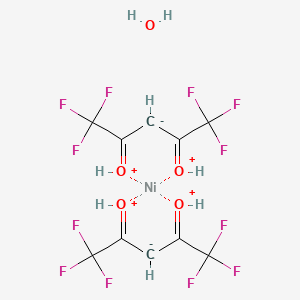
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
